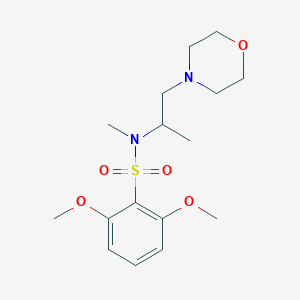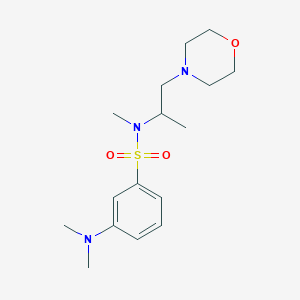![molecular formula C24H30N2O2 B6973646 N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973646.png)
N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic nonane structure. A common method is the reaction of a suitable lactone with an amine under acidic or basic conditions to form the spirocyclic amine.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced via alkylation reactions. For instance, the spirocyclic amine can be reacted with benzyl bromide and phenylpropyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzyl or phenyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Benzyl alcohols or benzoic acids.
Reduction: Primary amines.
Substitution: Alkylated derivatives at the benzyl position.
Wissenschaftliche Forschungsanwendungen
N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds with potential biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
- N-(2-phenylethyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide
- N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-thioamide
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of benzyl and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-(2-benzyl-3-phenylpropyl)-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(26-14-11-24(26)12-15-28-16-13-24)25-19-22(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-10,22H,11-19H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZNMWOUMVSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CCOCC2)C(=O)NCC(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973565.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6973571.png)
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6973578.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6973600.png)
![2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B6973605.png)
![5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B6973615.png)
![[1-[6-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]pyrimidin-4-yl]piperidin-2-yl]methanol](/img/structure/B6973624.png)
![5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6973632.png)
![3-[4-[4-(Hydroxymethyl)piperidine-1-carbonyl]anilino]-1-methylpyrrolidin-2-one](/img/structure/B6973640.png)
![N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973651.png)
![N-[2-[2-(trifluoromethyl)phenoxy]butyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973658.png)
![N-[[3-(cyclohexanecarbonylamino)phenyl]methyl]-7-oxa-1-azaspiro[3.5]nonane-1-carboxamide](/img/structure/B6973666.png)
